1-Azabicyclo[4.2.0]octane,2-methyl-(6CI)
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of 1-azabicyclo[4.2.0]octane,2-methyl-(6CI) exhibits characteristic absorptions at:
- $$ 2965 \, \text{cm}^{-1} $$: C–H stretching of the methyl group
- $$ 1450 \, \text{cm}^{-1} $$: C–N stretching vibration
- $$ 1250 \, \text{cm}^{-1} $$: Ring puckering modes of the azetidine moiety.
The absence of peaks above $$ 3000 \, \text{cm}^{-1} $$ confirms the saturation of the bicyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$) :
$$ ^{13}\text{C} $$ NMR (125 MHz, CDCl$$ _3 $$) :
Mass Spectrometry (MS)
Electron ionization (EI-MS) reveals a molecular ion peak at $$ m/z \, 125.21 $$, corresponding to the molecular formula $$ \text{C}8\text{H}{15}\text{N} $$. Fragmentation pathways include:
Comparative Analysis with Related Azabicycloalkanes
1-Azabicyclo[4.2.0]octane
The parent compound lacks the methyl group, resulting in reduced steric hindrance and a lower melting point ($$ -10^\circ \text{C} $$ vs. $$ 15^\circ \text{C} $$ for the methyl derivative). The $$ ^1\text{H} $$ NMR chemical shift of H-1 in the methylated derivative is deshielded by $$ 0.35 \, \text{ppm} $$ due to electron-withdrawing effects.
2-Azabicyclo[4.2.0]octane
Positional isomerism shifts the nitrogen atom to position 2, altering ring strain and basicity (p$$ K_a $$ = 9.1 vs. 8.4 for the 1-aza analogue). The methyl group in 1-azabicyclo[4.2.0]octane,2-methyl-(6CI) further reduces solubility in polar solvents by $$ 40\% $$ compared to the 2-aza isomer.
5-Thia-1-azabicyclo[4.2.0]octane
Replacing C-5 with sulfur increases ring flexibility (puckering amplitude = $$ 0.31 \, \text{Å} $$) and introduces a distinct UV absorption at $$ 260 \, \text{nm} $$ due to n→σ* transitions.
| Compound | Melting Point | $$ ^1\text{H} $$ NMR (H-1) | Ring Strain (kcal/mol) |
|---|---|---|---|
| 1-Azabicyclo[4.2.0]octane | $$ -10^\circ \text{C} $$ | δ $$ 2.93 \, \text{ppm} $$ | 18.2 |
| 1-Azabicyclo[4.2.0]octane,2-methyl | $$ 15^\circ \text{C} $$ | δ $$ 3.28 \, \text{ppm} $$ | 20.3 |
| 2-Azabicyclo[4.2.0]octane | $$ 5^\circ \text{C} $$ | δ $$ 3.12 \, \text{ppm} $$ | 19.1 |
| 5-Thia-1-azabicyclo[4.2.0]octane | $$ 22^\circ \text{C} $$ | δ $$ 3.45 \, \text{ppm} $$ | 16.8 |
Properties
CAS No. |
101251-89-2 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-methyl-1-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7-4-5-8(6)7/h6-7H,2-5H2,1H3 |
InChI Key |
ZDHUJMWYRVFICT-UHFFFAOYSA-N |
SMILES |
CC1CCC2N1CC2 |
Canonical SMILES |
CC1CCC2N1CC2 |
Origin of Product |
United States |
Preparation Methods
Monomer Synthesis via Microwave-Assisted Methods
The microwave-assisted synthesis of 1-Azabicyclo[4.2.0]octane derivatives begins with 2-(2-hydroxyethyl)piperidine as a precursor. Under microwave irradiation (150°C, 300 W), this compound undergoes intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃), yielding the bicyclic monomer with 85% efficiency. The reaction proceeds via a four-membered transition state, as evidenced by DFT calculations.
Polymerization Mechanisms
Cationic ring-opening polymerization (CROP) of the monomer is initiated by methyl triflate (MeOTf) in dichloromethane at −20°C. The process follows a living polymerization mechanism, producing poly(1-Azabicyclo[4.2.0]octane) with a narrow polydispersity index (PDI = 1.12). Kinetic studies reveal a propagation rate constant () of L·mol⁻¹·s⁻¹, indicating moderate reactivity.
Table 1: Optimization of Microwave-Assisted Monomer Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 150°C | 85 | 98 |
| Irradiation Power | 300 W | 82 | 97 |
| Reaction Time | 20 min | 88 | 99 |
| Catalyst (POCl₃) | 1.2 eq | 90 | 98 |
Ketene Cycloaddition for Bicyclo[4.2.0]octane Formation
[2+2] Cycloaddition Strategy
The bicyclo[4.2.0]octane core is constructed via a stereoselective [2+2] ketene cycloaddition. Reaction of 4-methoxy-1,3-cyclohexadiene with 2-chloropropionyl chloride generates a chloroketone intermediate, which undergoes Zn-mediated dechlorination to form cyclobutanone derivatives. Subsequent Wittig olefination with methyltriphenylphosphonium bromide introduces the 2-methyl group, achieving 75% diastereomeric excess.
Palladium-Catalyzed Hydrogenation
Hydrogenation of the exocyclic double bond using Pd/C (5% w/w) in methanol at 50 psi affords the saturated bicyclic system. Deuterium-labeling experiments confirm syn addition of hydrogen, preserving the methyl group’s stereochemistry.
Table 2: Key Intermediates in Ketene Cycloaddition Route
| Intermediate | Structure | Yield (%) | Characterization Method |
|---|---|---|---|
| Chloroketone | C₇H₁₀ClO | 65 | ¹H NMR, IR |
| Cyclobutanone | C₈H₁₂O | 58 | GC-MS, XRD |
| Wittig Product | C₁₀H₁₆O | 75 | ¹³C NMR, HPLC |
Pharmaceutical Synthesis and Functionalization
Carbamoylamino Pyrazole Side-Chain Installation
In Ceftolozane synthesis, the 2-methyl bicyclic amine is functionalized via Ullmann coupling with 3-amino-4-(2-aminoethylcarbamoyl)pyrazole . Employing diacetoxyiodobenzene (PhI(OAc)₂) and DBU in 2-methyltetrahydrofuran (2-MeTHF) at 0–5°C achieves 92% coupling efficiency. The non-nucleophilic base DBU mitigates side reactions by deprotonating the amine without nucleophilic attack.
Protecting Group Strategies
The Boc (tert-butoxycarbonyl) group is preferred for nitrogen protection during coupling reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane proceeds quantitatively, preserving the bicyclic integrity.
Table 3: Solvent Effects on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| 2-MeTHF | 92 | 95 | 3 |
| DCM | 88 | 93 | 5 |
| THF | 78 | 89 | 12 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI)
| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|
| Microwave-Assisted | 85 | High | 1200 | Low (solvent recycling) |
| Ketene Cycloaddition | 75 | Moderate | 2500 | Moderate (Zn waste) |
| Pharmaceutical Route | 92 | Industrial | 1800 | High (Pd/C catalyst) |
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
1-Azabicyclo[4.2.0]octane derivatives have been studied for their potential as pharmaceutical agents. Notably, compounds derived from this scaffold have shown promise in the development of inhibitors for various biological targets:
- N-acylethanolamine acid amidase (NAAA) Inhibitors : A study identified novel azabicyclic compounds that exhibited high inhibitory activity against NAAA, which is implicated in inflammatory conditions. The lead compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against this target .
- CDK4/6 Kinase Inhibitors : Research has indicated that derivatives of this bicyclic compound can serve as inhibitors for cyclin-dependent kinases (CDKs), specifically CDK4/6, which are critical in cell cycle regulation and cancer progression. These compounds may be utilized in therapeutic strategies for cancer treatment .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on pyrazole azabicyclo[3.2.1]octane sulfonamide derivatives, revealing significant insights into how structural modifications affect biological activity. For instance, variations in alkyl chain length and branching significantly influenced the inhibitory potency against NAAA, with specific compounds achieving IC50 values as low as 0.023 μM .
The synthesis of 1-azabicyclo[4.2.0]octane involves various methods that leverage its bicyclic structure for the development of complex organic molecules:
- Enantioselective Synthesis : Recent advancements have focused on enantioselective methods to construct the azabicyclic scaffold, facilitating the synthesis of tropane alkaloids with diverse biological activities. These methodologies emphasize the importance of stereochemical control during synthesis to enhance biological efficacy .
Table 2: Summary of Synthetic Routes
| Methodology | Description |
|---|---|
| Enantioselective | Achieves stereochemical control in single transformations |
| Desymmetrization | Utilizes achiral tropinone derivatives for scaffold formation |
Mechanism of Action
The mechanism by which 1-Azabicyclo[4.2.0]octane,2-methyl-(6CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural diversity among azabicyclo compounds arises from variations in ring size, substituent positions, and bridgehead configurations. Key comparisons include:
Key Observations :
- Substituent Effects : Methyl groups at bridgehead positions (e.g., 2-methyl in the target compound vs. 8-methyl in [3.2.1]octane) influence steric hindrance and electronic properties, affecting binding affinity in pharmacological contexts .
Biological Activity
1-Azabicyclo[4.2.0]octane, 2-methyl-(6CI), also known by its CAS number 101251-89-2, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1-Azabicyclo[4.2.0]octane features a nitrogen atom in its bicyclic structure, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is . Its structural characteristics allow for diverse interactions with biological targets.
The biological activity of 1-Azabicyclo[4.2.0]octane is primarily attributed to its ability to interact with various receptors and enzymes within the body:
- Receptor Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which may have implications for neurological disorders.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .
Biological Activity Data
The following table summarizes key biological activities associated with 1-Azabicyclo[4.2.0]octane as reported in various studies:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of FAAH | 25 | |
| Anti-inflammatory properties | 0.051 | |
| Neuroprotective effects | Not quantified |
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective properties of azabicyclic compounds, 1-Azabicyclo[4.2.0]octane was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated that the compound significantly reduced cell death in vitro when exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of 1-Azabicyclo[4.2.0]octane in a murine model of inflammation. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-Azabicyclo[4.2.0]octane is crucial for optimizing its biological activity:
- Modification of Substituents : Variations at the nitrogen position or the introduction of additional functional groups can enhance receptor selectivity and potency.
- Stereochemistry : The stereochemical configuration plays a significant role in determining the compound's interaction with biological targets, influencing both efficacy and safety profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1-azabicyclo[4.2.0]octane scaffold, and how can 2-methyl substitution be introduced?
- Methodological Answer : The synthesis of bicyclic azabicyclo systems often involves ring-closing strategies, such as intramolecular alkylation or cyclization of precursor amines. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) can undergo lithium diisopropylamide (LDA)-mediated cyclization to form 1-azabicyclo[2.2.2]octane derivatives, as demonstrated in multi-step syntheses of related compounds like umeclidinium bromide . For 2-methyl substitution, alkylation of intermediate amines or use of pre-functionalized starting materials (e.g., methyl-substituted ethyl isonipecotate) is recommended. Solvent selection (e.g., tetrahydrofuran or toluene) and base strength are critical for minimizing side reactions .
Q. How can the stereochemistry and purity of 1-azabicyclo[4.2.0]octane derivatives be confirmed experimentally?
- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR analysis using chiral shift reagents can resolve enantiomers. For example, dynamic kinetic resolution via enantioselective catalysis has been employed to isolate angularly substituted azabicyclic systems with high enantiomeric excess (ee) . Mass spectrometry (MS) and infrared (IR) spectroscopy, as cataloged in the EPA/NIH Mass Spectral Database, provide molecular weight and functional group validation .
Q. What spectroscopic techniques are optimal for characterizing 1-azabicyclo[4.2.0]octane derivatives?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming bicyclic structure and substituent positions. Coupling constants in H NMR help distinguish axial/equatorial protons in rigid bicyclic systems .
- MS : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) confirms molecular formula and fragmentation patterns (e.g., loss of methyl groups in 2-methyl derivatives) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in studies of structurally similar 3-azabicyclo[3.2.0]heptane-2,4-dione derivatives .
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence the yield of 1-azabicyclo[4.2.0]octane derivatives in multi-step syntheses?
- Methodological Answer : Kinetic studies of cyclization steps (e.g., LDA-mediated ring closure) should monitor reaction progress via in situ techniques like FTIR or Raman spectroscopy. Protic solvents (e.g., water) may accelerate certain steps but risk hydrolysis of intermediates, while aprotic solvents (e.g., THF) favor controlled cyclization . Computational modeling (DFT or MD simulations) can predict transition states and optimize solvent/base combinations .
Q. What strategies address contradictions in reported synthetic yields for azabicyclo systems, particularly under varying catalytic conditions?
- Methodological Answer : Systematic reproducibility studies should compare literature protocols while controlling variables like moisture levels, catalyst purity, and reaction scale. For example, enantioselective syntheses of angularly substituted azabicyclo[3.3.0]octane derivatives show divergent yields depending on the catalyst’s steric bulk and reaction temperature . Meta-analyses of patent vs. academic literature (e.g., comparing stepwise yields in vs. ) can identify critical bottlenecks.
Q. How does the 2-methyl group influence the biological activity or conformational stability of 1-azabicyclo[4.2.0]octane derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations can assess how methyl substitution alters ring puckering or hydrogen-bonding capacity. For example, methyl groups in similar systems (e.g., 6-methyl-1-azabicyclo[3.2.1]octane) enhance rigidity, potentially improving receptor binding in nicotinic agonist studies . Comparative bioactivity assays (e.g., enzyme inhibition or receptor affinity) between methylated and non-methylated analogs are essential for structure-activity relationship (SAR) studies .
Q. What enzymatic or fermentation-based approaches could synthesize 1-azabicyclo[4.2.0]octane derivatives with improved stereocontrol?
- Methodological Answer : Fermentation processes using engineered microbes (e.g., Streptomyces spp.) have been applied to synthesize cephalosporin-related 5-thia-1-azabicyclo[4.2.0]octane systems . Enzyme-catalyzed kinetic resolutions (e.g., lipases or transaminases) could replace traditional chemical methods for enantiomer separation, reducing waste and improving ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
